molecular formula C6HCl2NaO4 B14683247 Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate CAS No. 35771-46-1

Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate

Cat. No.: B14683247
CAS No.: 35771-46-1
M. Wt: 230.96 g/mol
InChI Key: MWYOBRJYTHVWJT-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate is a chemical compound with the molecular formula C6HCl2NaO4. It is a sodium salt derivative of a chlorinated hydroxybenzoquinone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate typically involves the reaction of 2,5-dichloro-4-hydroxybenzoquinone with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring a stoichiometric balance of reactants to achieve high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified through recrystallization and filtration techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and other derivatives with different functional groups. These products have diverse applications in organic synthesis and material science .

Scientific Research Applications

Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated and hydroxylated derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. It can also act as an electrophile, reacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

35771-46-1

Molecular Formula

C6HCl2NaO4

Molecular Weight

230.96 g/mol

IUPAC Name

sodium;2,5-dichloro-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-olate

InChI

InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,11H;/q;+1/p-1

InChI Key

MWYOBRJYTHVWJT-UHFFFAOYSA-M

Canonical SMILES

C1(=C(C(=O)C(=O)C(=C1[O-])Cl)Cl)O.[Na+]

Origin of Product

United States

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